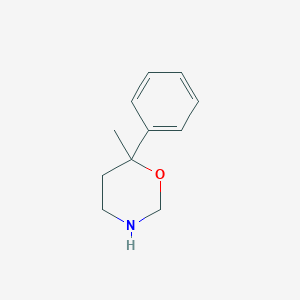
6-methyl-6-phenyl-1,3-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a nitroso compound and a conjugated diene can lead to the formation of the oxazine ring through a Diels-Alder reaction . Another method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
科学的研究の応用
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound is used in the development of new materials with unique properties for industrial applications .
作用機序
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- include other oxazine derivatives such as 3,6-dihydro-2H-1,2-oxazines and tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine . These compounds share the oxazine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
19798-94-8 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
6-methyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChIキー |
AZJAHPUBENCFOO-UHFFFAOYSA-N |
SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
正規SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
Key on ui other cas no. |
19798-94-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















